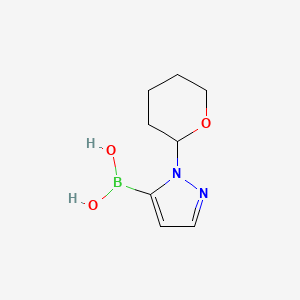
2,4,5-Trichloro-N-(2-phenoxypropyl)aniline
描述
2,4,5-Trichloro-N-(2-phenoxypropyl)aniline is a chemical compound with the molecular formula C₁₄H₁₂Cl₃NO It is a derivative of aniline, where the aniline group is substituted with a 2,4,5-trichlorophenyl group and a 2-phenoxypropyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trichloro-N-(2-phenoxypropyl)aniline typically involves the following steps:
Nitration: Aniline is nitrated to form nitroaniline.
Reduction: The nitro group in nitroaniline is reduced to an amine group, resulting in aniline.
Chlorination: The aniline undergoes chlorination to introduce chlorine atoms at the 2, 4, and 5 positions of the benzene ring.
Phenoxypropylation: The chlorinated aniline is then reacted with 2-phenoxypropyl chloride to form the final product.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process is optimized to minimize by-products and environmental impact.
化学反应分析
Types of Reactions: 2,4,5-Trichloro-N-(2-phenoxypropyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the nitro group or other functional groups present.
Substitution: Substitution reactions can occur at the aromatic ring, replacing chlorine atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as iron (Fe) and hydrogen (H₂) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Various oxo derivatives, including carboxylic acids and ketones.
Reduction Products: Amines and other reduced forms of the compound.
Substitution Products: Substituted anilines with different functional groups.
科学研究应用
2,4,5-Trichloro-N-(2-phenoxypropyl)aniline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biological studies to investigate the effects of chlorinated anilines on biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2,4,5-Trichloro-N-(2-phenoxypropyl)aniline exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
2,4,5-Trichlorophenol
2,4,5-Trichlorophenoxyacetic acid
2-(2,4,5-Trichlorophenoxy)propionic acid
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
2,4,5-trichloro-N-(2-phenoxypropyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl3NO/c1-10(20-11-5-3-2-4-6-11)9-19-15-8-13(17)12(16)7-14(15)18/h2-8,10,19H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQLPYTYXBIHEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC(=C(C=C1Cl)Cl)Cl)OC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-methyl-1-[2-oxo-2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B1532388.png)


amine dihydrochloride](/img/structure/B1532397.png)

![tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate](/img/structure/B1532400.png)
![5'-Bromo-4-methyl-[2,2']bipyridinyl](/img/structure/B1532401.png)






